

The YIGSR Peptide and Laminin Receptor Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
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The pentapeptide YIGSR (Tyr-Ile-Gly-Ser-Arg), a conserved sequence within the laminin β1 chain, is a critical mediator of cell-extracellular matrix (ECM) interactions. Its binding to the high-affinity 67 kDa laminin receptor (67LR), also known as the 37 kDa/67 kDa laminin receptor precursor (LAMR1), triggers a cascade of intracellular events that regulate cell adhesion, migration, proliferation, and differentiation. This technical guide provides an in-depth analysis of the YIGSR-laminin receptor interaction, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Quantitative Analysis of YIGSR-Laminin Receptor Binding

The affinity of the YIGSR peptide for its receptor is a crucial parameter in understanding its biological function. The following table summarizes the available quantitative data on this interaction.

Ligand	Receptor/Cell Line	Method	Binding Affinity (Kd)	Reference
C(YIGSR)3-NH2 peptide amide	67 kDa laminin binding protein (neuroblastoma cells)	Ligand Displacement Analysis	1.5 x 10 ⁻⁷ M	[1]

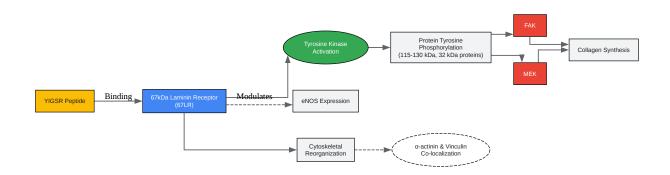


Note: The data indicates an intermediate affinity for this specific multimeric form of the YIGSR peptide. Further research is needed to establish a comprehensive kinetic profile, including association (kon) and dissociation (koff) rates for various YIGSR analogs and receptor isoforms.

Signaling Pathways Activated by YIGSR-Laminin Receptor Interaction

Binding of the YIGSR peptide to the 67LR initiates a series of intracellular signaling events. A key early event is the induction of protein tyrosine phosphorylation.[1] This activation of tyrosine kinases leads to the phosphorylation of a range of protein substrates, including proteins in the 115-130 kDa and 32 kDa molecular mass ranges.[1]

Downstream of this initial phosphorylation, several key signaling molecules have been implicated. Studies have shown that the interaction can modulate the expression of endothelial nitric oxide synthase (eNOS).[2] Furthermore, the focal adhesion kinase (FAK) and mitogenactivated protein kinase kinase (MEK) pathways are involved in mediating the effects of YIGSR on cellular processes like collagen synthesis.[3] Upon cell spreading mediated by YIGSR, the 67LR has been observed to co-localize with the cytoskeletal proteins α -actinin and vinculin, suggesting a link between receptor activation and cytoskeletal organization.[4][5]





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YIGSR-Laminin Receptor Signaling Cascade

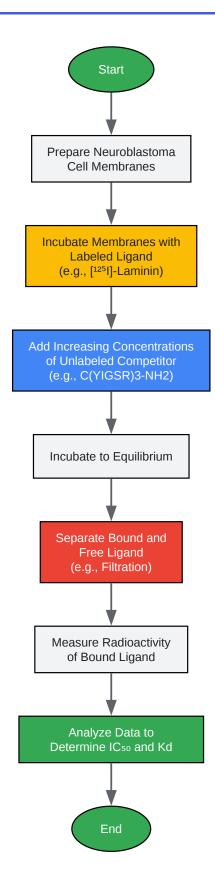
Experimental Protocols

Detailed methodologies are essential for the reproducible study of the YIGSR-laminin receptor interaction. Below are synthesized protocols for key experiments based on published literature.

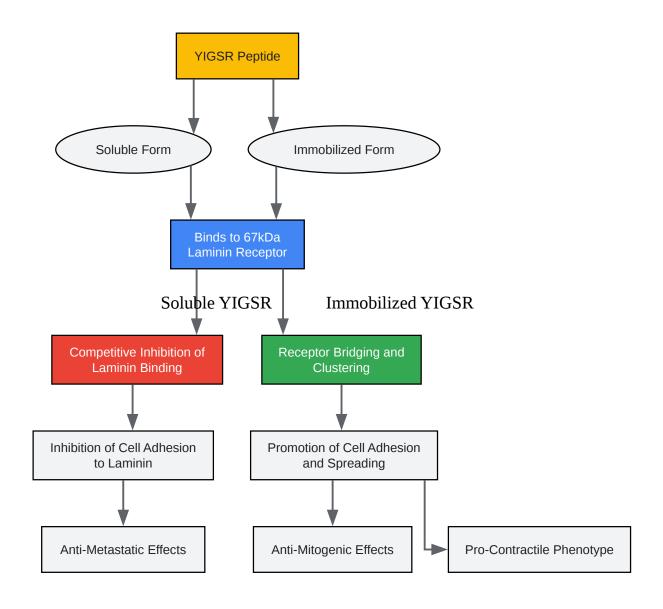
Ligand Displacement Assay for Binding Affinity Determination

This protocol outlines a method to determine the binding affinity of a ligand by measuring its ability to displace a labeled competitor.









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- To cite this document: BenchChem. [The YIGSR Peptide and Laminin Receptor Interaction: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b039488#interaction-between-yigsr-peptide-and-laminin-receptor]

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